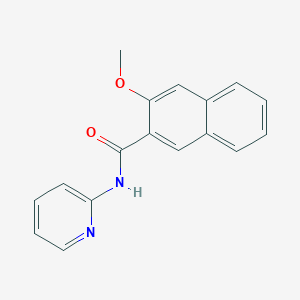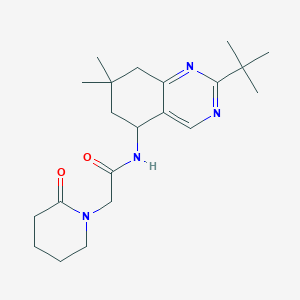
3-methoxy-N-2-pyridinyl-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-2-pyridinyl-2-naphthamide (MPN) is a synthetic compound that has been widely used in scientific research. It belongs to the class of naphthamide derivatives and is known for its potent biological activity. MPN has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Mechanism of Action
The mechanism of action of 3-methoxy-N-2-pyridinyl-2-naphthamide is not fully understood. However, it is known to act as an HDAC inhibitor, which leads to an increase in histone acetylation and subsequent changes in gene expression. 3-methoxy-N-2-pyridinyl-2-naphthamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-methoxy-N-2-pyridinyl-2-naphthamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-methoxy-N-2-pyridinyl-2-naphthamide has also been shown to modulate the immune system by regulating the expression of cytokines and chemokines. Additionally, 3-methoxy-N-2-pyridinyl-2-naphthamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-methoxy-N-2-pyridinyl-2-naphthamide in lab experiments is its potent biological activity. It has been shown to have a wide range of effects on cancer cells, immune cells, and neurons. Additionally, the synthesis of 3-methoxy-N-2-pyridinyl-2-naphthamide is relatively simple and yields high purity of the compound. However, one of the limitations of using 3-methoxy-N-2-pyridinyl-2-naphthamide in lab experiments is its potential toxicity. High doses of 3-methoxy-N-2-pyridinyl-2-naphthamide have been shown to induce cell death in non-cancerous cells.
Future Directions
There are several future directions for the use of 3-methoxy-N-2-pyridinyl-2-naphthamide in scientific research. One potential application is in the development of novel cancer therapies. 3-methoxy-N-2-pyridinyl-2-naphthamide has been shown to have potent anti-cancer activity and could be used as a lead compound for the development of new drugs. Additionally, 3-methoxy-N-2-pyridinyl-2-naphthamide could be used to investigate the role of HDACs in other diseases such as cardiovascular disease and diabetes. Finally, 3-methoxy-N-2-pyridinyl-2-naphthamide could be used in combination with other drugs to enhance their efficacy and reduce toxicity.
Synthesis Methods
The synthesis of 3-methoxy-N-2-pyridinyl-2-naphthamide involves the reaction of 2-naphthoyl chloride with 2-pyridinecarboxamide in the presence of a base. The resulting product is then treated with methoxyamine hydrochloride to obtain the final compound, 3-methoxy-N-2-pyridinyl-2-naphthamide. This method is relatively simple and yields high purity of the compound.
Scientific Research Applications
3-methoxy-N-2-pyridinyl-2-naphthamide has been used in various scientific research studies due to its potent biological activity. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 3-methoxy-N-2-pyridinyl-2-naphthamide has also been used as a tool to study the role of histone deacetylases (HDACs) in cancer progression. Additionally, 3-methoxy-N-2-pyridinyl-2-naphthamide has been used to investigate the role of HDACs in neurodegenerative diseases such as Alzheimer's disease.
properties
IUPAC Name |
3-methoxy-N-pyridin-2-ylnaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-15-11-13-7-3-2-6-12(13)10-14(15)17(20)19-16-8-4-5-9-18-16/h2-11H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHFLVQYMIABLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-pyridin-2-ylnaphthalene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[3-(dimethylamino)propyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B6141210.png)

![2-(1,1-dioxidotetrahydro-3-thienyl)-N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B6141238.png)

![3-[4-(2-chlorobenzyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B6141247.png)
![N'-[3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)propanoyl]nicotinohydrazide](/img/structure/B6141249.png)
![2-ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B6141253.png)

![[4-(4-biphenylyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B6141259.png)
![2-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}benzamide](/img/structure/B6141281.png)
![4-[(4-carboxybutanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B6141295.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(2-thienyl)ethanone](/img/structure/B6141299.png)

![N-[2-(aminocarbonyl)phenyl]-2-bromobenzamide](/img/structure/B6141311.png)